molecular formula C25H31N5O4 B2751965 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 922068-27-7

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2751965
CAS No.: 922068-27-7
M. Wt: 465.554
InChI Key: OWLFNBKHGKVXRC-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H31N5O4 and its molecular weight is 465.554. The purity is usually 95%.
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Biological Activity

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features:

  • A benzo[d][1,3]dioxole moiety.
  • An indoline unit .
  • A piperazine group linked through an oxalamide functional group .

The molecular formula is C20H25N3O4C_{20}H_{25}N_{3}O_{4} with a molecular weight of approximately 365.4 g/mol .

Synthesis

The synthesis typically involves multi-step organic reactions, employing various reagents such as oxidizing agents and controlled reaction conditions to ensure yield and purity. The synthetic pathway contributes to the compound's biological properties by allowing for structural modifications that enhance efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives incorporating benzo[d][1,3]dioxole have demonstrated significant antitumor activity against various cancer cell lines. In a study involving thiourea derivatives with benzo[d][1,3]dioxole moieties, compounds showed IC50 values lower than standard drugs like doxorubicin, indicating potent cytotoxic effects .

CompoundCell LineIC50 (µM)Reference Drug IC50 (µM)
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HepG22.387.46
HCT1161.548.29
MCF74.524.56

These findings suggest that the structural components of this compound may similarly contribute to anticancer activity.

The mechanisms underlying the biological activity of this compound are still under investigation but may involve:

  • EGFR inhibition : Similar compounds have shown to inhibit epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation.
  • Apoptosis induction : Studies indicate that certain derivatives trigger apoptosis in cancer cells via mitochondrial pathways by modulating proteins like Bax and Bcl-2 .

Case Studies

A notable study involved the evaluation of various derivatives based on the benzo[d][1,3]dioxole structure against multiple cancer cell lines. The results indicated that modifications in the side chains significantly affected both cytotoxicity and selectivity towards cancer cells over normal cells .

In Vivo Studies

While most current data focuses on in vitro results, future research should explore in vivo efficacy and safety profiles to validate these findings further.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O4/c1-28-9-11-30(12-10-28)21(17-3-5-20-18(13-17)7-8-29(20)2)15-26-24(31)25(32)27-19-4-6-22-23(14-19)34-16-33-22/h3-6,13-14,21H,7-12,15-16H2,1-2H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLFNBKHGKVXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)N(CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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